Bromochloroacetic acid

Description

Contextualization of Bromochloroacetic Acid as a Disinfection By-product

This compound is one of many chemical compounds that emerge from the crucial process of water disinfection. hydroviv.com While disinfectants like chlorine are essential for eliminating waterborne pathogens, they can also react with naturally present organic and inorganic materials in the water to create a class of substances known as disinfection by-products. hydroviv.com Among these, the haloacetic acids (HAAs), a group to which this compound belongs, are of particular interest to researchers. rsc.org

The formation of this compound is a result of complex chemical reactions between disinfectants and natural organic matter (NOM) present in water sources. nih.gov When chlorine is used as a disinfectant, it reacts with NOM, which includes substances like humic and fulvic acids. nih.gov If bromide ions are also present in the water, they can be oxidized to form hypobromous acid. This, along with hypochlorous acid from the chlorine, reacts with the organic matter to produce a variety of halogenated by-products, including this compound. nih.govnih.gov The reactions can lead to the formation of mixed bromo- and chloro-compounds. nih.gov

Several factors influence the formation and concentration of this compound in treated water. The primary precursors are natural organic matter and bromide ions. nih.govepicwaterfilters.com The characteristics and concentration of NOM, the amount of bromide in the source water, water temperature, and pH all play a significant role. nih.gov Additionally, the type of disinfectant used, its dose, and the contact time also affect the types and amounts of DBPs produced. nih.gov For instance, the presence of bromide in source water can lead to a shift towards the formation of brominated DBPs. nih.gov

| Influencing Factor | Effect on this compound Formation |

| Natural Organic Matter (NOM) | Serves as a primary precursor for DBP formation. nih.govepicwaterfilters.com |

| Bromide Ion Concentration | Higher bromide levels can increase the formation of brominated DBPs like BCA. nih.govepicwaterfilters.com |

| Disinfectant Type | Chlorine-based disinfectants are key to the formation of halogenated DBPs. hydroviv.com |

| Disinfectant Dose & Contact Time | Higher doses and longer contact times can increase DBP formation. nih.gov |

| Water Temperature | Higher temperatures can accelerate the chemical reactions that form DBPs. hydroviv.com |

| pH | The pH of the water can influence the reaction pathways and the types of DBPs formed. nih.gov |

This compound has been detected in various drinking water systems worldwide. In a survey in the Netherlands, this compound was found in all drinking waters prepared from surface water, with concentrations ranging from 0.2 to 2.5 µg/L. nih.gov Similarly, a study of 35 Finnish waterworks detected BCA in 32 of them, with concentrations as high as 19 µg/L. nih.gov In the United States, a nationwide study found this compound in finished water samples at concentrations ranging from less than 2 to 15 µg/L. nih.gov Data from the US EPA indicated mean concentrations of 1.47 µg/L in groundwater systems and 3.61 µg/L in surface water systems. who.int

| Location/Study | Concentration Range of this compound |

| The Netherlands | 0.2–2.5 µg/L in surface water-derived drinking water nih.gov |

| Finland | 0.3–19 µg/L nih.gov |

| United States (Nationwide Study) | <2–15 µg/L nih.gov |

| United States (EPA Data) | Mean of 1.47 µg/L (groundwater), 3.61 µg/L (surface water) who.int |

Beyond drinking water, this compound is also found in recreational waters like swimming pools. esr.cri.nz The disinfection practices in pools, which often involve chlorination, lead to the formation of DBPs, including various haloacetic acids. esr.cri.nz The concentration of these by-products can be influenced by factors such as the number of swimmers, water temperature, and the specific disinfection regimen used. In seawater swimming pools treated with chlorine, brominated haloacetic acids can be found at significant concentrations. nih.gov The presence of this compound in these environments is a subject of ongoing research due to the potential for human exposure through dermal contact and inhalation, in addition to ingestion. hydroviv.com

Occurrence in Drinking Water Systems

Significance in Environmental Health Research

The study of this compound is a key component of environmental health research due to its widespread presence in disinfected water and its classification as a potentially harmful substance.

This compound belongs to the chemical family of haloacetic acids (HAAs). nih.gov These are acetic acids where one or more hydrogen atoms have been replaced by halogen atoms, such as chlorine, bromine, or iodine. nih.govebi.ac.uk Specifically, this compound is a dihalogenated acetic acid, containing both a bromine and a chlorine atom. ebi.ac.uk The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". besjournal.com This classification underscores the importance of monitoring its levels in water supplies and understanding the potential risks associated with exposure.

Comparative Toxicological Significance within the Haloacetic Acid Class

Haloacetic acids (HAAs) are a class of disinfection byproducts, and their potential health effects are a subject of ongoing research. nih.govresearchgate.net The toxicity of individual HAAs can vary significantly, with research indicating that brominated HAAs are often more toxic than their chlorinated counterparts. nih.govacs.org

Studies comparing the genotoxicity—the ability of a chemical to damage genetic information within a cell—of various haloacetic acids have shown that this compound is mutagenic in Salmonella typhimurium. oup.comwho.int In some in vitro tests, the toxicity of brominated and chlorinated acetic acids was observed to decrease as the number of halogen substituents increased. oup.com For instance, in one study, the ranking of mutagenic potency for several HAAs was determined to be iodoacetic acid > dibromoacetic acid > bromoacetic acid > chloroacetic acid > dichloroacetic acid > trichloroacetic acid. researchgate.net

Developmental toxicity studies have also been conducted to understand the potential effects of HAAs on embryonic development. In whole embryo culture experiments using mice, exposure to various haloacetic acids resulted in developmental abnormalities. nih.gov The relative potency of these acids to cause neural tube defects varied widely. nih.gov

Regulatory and Advisory Status in Water Quality Guidelines

The presence of this compound and other haloacetic acids in drinking water is a matter of public health concern, leading regulatory bodies to establish guidelines and regulations. thermofisher.comoregon.gov In the United States, the Environmental Protection Agency (EPA) regulates a group of five haloacetic acids (HAA5), which includes monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid. thermofisher.comepa.gov this compound is not currently part of the regulated HAA5 group. thermofisher.com However, it was included for monitoring under the Unregulated Contaminant Monitoring Rule (UCMR) 4, which aimed to collect data on emerging contaminants in public water systems. thermofisher.com

The International Agency for Research on Cancer (IARC), a part of the World Health Organization (WHO), has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans". nih.govwho.intwikipedia.org This classification is based on sufficient evidence of carcinogenicity in experimental animals. nih.gov The National Toxicology Program (NTP) has also concluded that this compound is "reasonably anticipated to be a human carcinogen" based on findings from animal studies. nih.govewg.org

The following table provides a summary of the regulatory and advisory status for this compound:

| Organization/Regulation | Status/Classification | Details |

| U.S. EPA | Not individually regulated, monitored under UCMR 4 | Part of the broader group of haloacetic acids, with five specific HAAs (HAA5) regulated as a group. thermofisher.comepa.gov |

| IARC | Group 2B: Possibly carcinogenic to humans | Classification based on sufficient evidence from animal studies. nih.govwho.intwikipedia.org |

| NTP | Reasonably anticipated to be a human carcinogen | Based on evidence of carcinogenicity in experimental animal studies. nih.govewg.org |

| WHO | No formal guideline value | The database for this compound was considered inadequate for the derivation of a guideline value. who.intnih.gov |

| Health Canada | No specific guideline | Regulates the sum of five other haloacetic acids (HAA5). canada.cacanada.ca |

The ongoing research and monitoring of this compound and other unregulated HAAs will continue to inform future regulatory decisions to ensure the safety of drinking water. acs.org

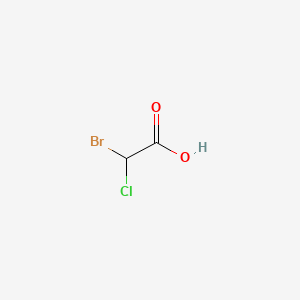

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJBWKLJVFKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024642 | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline compound; [PubChem] | |

| Record name | Bromochloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (110 °C): closed cup | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9848 g/cu cm at 31 °C | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5589-96-8, 68238-35-7, 69430-36-0 | |

| Record name | Bromochloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keratins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keratins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Keratins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics and Occurrence Research

Formation Kinetics and Pathways in Water Treatment Processes

Bromochloroacetic acid (BCAA) is not known to occur naturally; it is primarily formed as a disinfection byproduct (DBP) during water treatment processes. nih.gov The reaction of disinfectants with natural organic matter (NOM) and bromide ions present in the source water leads to the formation of various haloacetic acids (HAAs), including BCAA. nih.govnih.gov

Impact of Disinfectant Type and Dose on this compound Speciation

The choice of disinfectant and its dosage significantly influences the formation and speciation of BCAA. nih.gov

Chlorination: Free chlorine is a major contributor to the formation of HAAs, including BCAA. nih.gov Higher chlorine doses generally lead to increased formation of disinfection by-products. researchgate.netacs.org

Chloramination: The use of chloramine (B81541) generally produces substantially lower levels of haloacetic acids compared to free chlorine. nih.gov However, chloramination can increase the proportion of dihalogenated HAAs. curtin.edu.au

Chlorine Dioxide: While often used to reduce the formation of certain DBPs, water treatment systems using chlorine dioxide may sometimes show higher levels of total HAAs if chlorine or chloramines are also used as post-disinfectants. nih.gov

Ozonation: Pre-ozonation can lower the formation of HAAs compared to chlorination. nih.gov However, in source waters with high bromide levels, pre-ozonation followed by chlorination can actually increase the formation of brominated compounds. nih.gov

A nationwide study in the USA from 2000 to 2002, which sampled 12 water treatment plants using various disinfectants like chlorine, chloramines, ozone, and chlorine dioxide, found BCAA concentrations in finished water ranging from 1.3 to 18 µg/L. nih.gov

Influence of pH and Other Water Quality Parameters on this compound Formation

Water quality parameters such as pH and temperature also play a role in the formation of BCAA. nih.gov

pH: The pH of the water affects the formation rates of different HAAs. For example, increasing the pH from 6 to 8 has been shown to have little effect on the levels of dihaloacetic acids like BCAA, while it increases trihalomethane formation and decreases trihaloacetic acid formation. nih.gov However, other research suggests that most DBPs, including some HAAs, form at higher rates at a neutral pH, while compounds like dichloroacetic acid form more readily at a pH above 7. researchgate.net Lower pH levels (5.0–6.0) can favor the formation of certain HAAs. acs.org

Temperature: An increase in water temperature generally leads to a linear increase in the concentration of haloacetic acids. researchgate.net

Contact Time: The duration of contact between the disinfectant and the organic precursors also affects the amount of DBPs formed. nih.gov

Formation During Desalination and Other Water Treatment Technologies

Desalination processes, particularly those involving reverse osmosis (RO) and disinfection, can also lead to the formation of BCAA.

Reverse Osmosis (RO) Desalination: Chlorination is often used as a pretreatment in RO desalination to prevent membrane fouling. escholarship.org The high concentration of bromide in seawater makes the formation of brominated DBPs, including BCAA, a significant concern. escholarship.orgresearchgate.net Studies on pilot-scale seawater desalination plants have analyzed the formation and fate of various byproducts, including haloacetic acids. researchgate.net

Advanced Water Treatment: In advanced water treatment for potable reuse, chloramination is sometimes used. While it reduces the formation of regulated DBPs like trihalomethanes and haloacetic acids, it can increase the formation of other byproducts. curtin.edu.au The formation of BCAA in such systems may be more influenced by the concentration and nature of precursors than by the plant's residence time. curtin.edu.au

Environmental Fate and Transport Studies

Once formed, BCAA can be released into the environment through various waste streams. nih.gov

Biodegradation Potential in Aquatic Systems

This compound (BCAA), a disinfection byproduct commonly found in chlorinated drinking water, is subject to biodegradation in aquatic environments. nih.gov The primary mechanism for the aerobic biodegradation of haloacetic acids (HAAs) like BCAA is a hydrolysis-oxidation pathway. cabidigitallibrary.org This process is initiated by a substitutive dehalogenation step, where the halogen atoms are replaced by a hydroxyl group, a reaction catalyzed by enzymes known as halocarboxylic acid dehalogenases. cabidigitallibrary.org

The biodegradability of BCAA has been observed in various studies, often in the context of drinking water treatment systems. Biofilms present in distribution systems and filter beds have been identified as key sites for HAA removal. iwaponline.com Research comparing the biodegradability of different HAAs has shown that the rate and extent of degradation can vary significantly depending on the specific compound. One study found the order of biodegradability by a drinking water biofilm to be: monobromoacetic acid > monochloroacetic acid > this compound > dichloroacetic acid > dibromoacetic acid > trichloroacetic acid. iwaponline.com This indicates that while BCAA is biodegradable, it is less readily degraded than its monohalogenated counterparts. iwaponline.com

In a bench-scale biofiltration study, the removal of various HAAs was investigated. The results demonstrated significant biodegradation of BCAA. mdpi.com After passing through a biological filter, the removal of BCAA was observed at different empty bed contact times (EBCT), highlighting the kinetics of the degradation process. mdpi.com

Table 1: Biodegradation Removal of Haloacetic Acids in a Biological Filter This interactive table provides data on the percentage removal of various haloacetic acids after passing through a biological filter at different empty bed contact times (EBCT).

| Compound | Removal at 5 min EBCT (%) | Removal at 15 min EBCT (%) | Removal at 30 min EBCT (%) | Total Biodegradation Removal (%) |

|---|---|---|---|---|

| Dichloroacetic acid (DCAA) | 53 ± 7 | 75 ± 2 | 82 ± 4 | 94 ± 1 |

| This compound (BCAA) | 54 ± 8 | 78 ± 8 | 86 ± 4 | 91 ± 6 |

| Dibromoacetic acid (DBAA) | 47 ± 12 | 67 ± 15 | 75 ± 2 | 75 ± 15 |

| Chloroacetic acid (CAA) | - | - | - | 64 ± 20 |

| Bromoacetic acid (BAA) | - | - | - | 84 ± 27 |

| Trichloroacetic acid (TCAA) | - | - | - | 96 ± 2 |

| Bromodichloroacetic acid (BDCAA) | - | - | - | 100 ± 1 |

Source: Adapted from research on HAA removal in a bench-scale filtration system. mdpi.com

The data indicates that a substantial portion of BCAA is removed within the first 15 minutes of contact with the acclimated anthracite media in the biofilter. mdpi.com While trichloroacetic acid (TCAA) was found to be more resistant to biological removal in some studies, others have shown high total biodegradation. iwaponline.commdpi.com The presence of specific HAA-degrading bacteria is crucial for this process to occur. cabidigitallibrary.org

Adsorption Characteristics in Environmental Matrices

The movement and fate of this compound in the environment are significantly influenced by its adsorption to soil and sediment. usgs.gov Adsorption, the process by which a chemical binds to a solid surface, can limit its mobility and bioavailability. ecetoc.org The extent of adsorption is often characterized by the organic carbon-water (B12546825) partitioning coefficient (Koc). usgs.govecetoc.org

For this compound, the estimated Koc is very low, at a value of 1.9. nih.govnih.gov This low Koc value suggests that BCAA is not expected to adsorb significantly to suspended solids or sediment in aquatic environments. nih.gov Consequently, it is predicted to have very high mobility in soil. nih.gov

The chemical properties of BCAA also play a critical role in its adsorption behavior. It has an estimated pKa of 1.40. nih.govnih.gov This indicates that at the typical pH range of 5 to 9 found in most environmental waters, this compound will exist almost entirely in its anionic (negatively charged) form. nih.govnih.gov Anions generally exhibit weaker adsorption to soils, particularly those containing organic carbon and clay, compared to their neutral counterparts. nih.gov

Table 2: Estimated Environmental Fate Properties of this compound This interactive table summarizes key estimated parameters related to the environmental fate and transport of this compound.

| Property | Estimated Value | Implication |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1.9 | Very high mobility in soil, low adsorption to sediment. nih.govnih.gov |

| pKa | 1.40 | Exists primarily as an anion in the environment (pH 5-9). nih.govnih.gov |

| Bioconcentration Factor (BCF) | 3.2 | Low potential for bioconcentration in aquatic organisms. nih.gov |

Source: Based on data from environmental fate models and databases. nih.govnih.gov

Toxicological Research and Health Effects

Carcinogenicity Studies and Risk Assessment

Risk assessment for bromochloroacetic acid is primarily informed by carcinogenicity studies in animals. These studies help in understanding the potential for BCA to cause cancer.

Rodent bioassays have provided evidence that this compound can induce tumors in multiple organs. nih.gov Both rats and mice have been used in these studies to evaluate the carcinogenic potential of BCA when administered through drinking water. nih.gov

Studies on mice have demonstrated that this compound is associated with liver cancer. ebi.ac.uk In two-year drinking water studies, male and female B6C3F1 mice exposed to BCA showed significantly increased incidences of hepatocellular adenoma and hepatocellular carcinoma. nih.goviarc.fr Furthermore, male mice in all exposed groups exhibited a significant increase in hepatoblastoma, a rare and malignant liver tumor. nih.goviarc.fr The combined incidence of hepatocellular adenoma or carcinoma was significantly elevated in all exposed groups of both male and female mice. nih.govca.gov In rats, slightly increased incidences of hepatocellular adenomas were also noted in both males and females. nih.govnih.gov The development of these liver tumors is a critical factor in the risk assessment of haloacetic acids. nih.gov

Summary of Hepatic Neoplasms in B6C3F1 Mice Exposed to this compound

| Neoplasm | Sex | Observation |

|---|---|---|

| Hepatocellular Adenoma | Male & Female | Significantly increased incidence. nih.goviarc.frnih.gov |

| Hepatocellular Carcinoma | Male & Female | Significantly increased incidence. nih.goviarc.frnih.gov |

| Hepatoblastoma | Male | Significantly increased incidence. nih.goviarc.frnih.gov |

In studies involving F344/N rats, this compound was found to cause an increased incidence of adenomas in the large intestine (colon and rectum) in both males and females. nih.gov The increase was statistically significant in female rats at the highest dose. nih.govnih.gov These tumors are considered rare, and their occurrence is a noteworthy finding in the toxicological profile of BCA. nih.govnih.gov

Carcinogenic effects of this compound in animal models are not limited to the liver and gastrointestinal tract. In male F344/N rats, exposure to BCA led to an increased incidence of malignant mesotheliomas. nih.govnih.govnih.gov While the incidence of mammary gland fibroadenomas in female rats was not statistically significant, the number of animals with multiple fibroadenomas in this gland increased. nih.govnih.govnih.gov Additionally, a significantly increased incidence of pancreatic islet adenomas was observed in male rats. nih.goviarc.frnih.gov

Summary of Other Neoplasms in F344/N Rats Exposed to this compound

| Neoplasm | Sex | Observation |

|---|---|---|

| Malignant Mesotheliomas | Male | Increased incidence. nih.govebi.ac.uknih.gov |

| Multiple Mammary Gland Fibroadenomas | Female | Increased number of animals with multiple tumors. nih.govnih.govnih.gov |

There is a notable lack of epidemiological studies that specifically evaluate the carcinogenic risk of this compound in humans. nih.goviarc.friarc.fr Human exposure to BCA occurs within a complex mixture of disinfection by-products (DBPs) present in chlorinated water, making it difficult to isolate the effects of a single compound. iarc.frnih.gov

Epidemiological research has focused on broader exposures to chlorinated drinking water or total trihalomethanes (a common DBP class) as a proxy. nih.govtandfonline.com Some of these studies suggest a possible association with an increased risk for bladder cancer. nih.govtandfonline.comregulations.gov However, these findings cannot be directly attributed to this compound alone. nih.gov

The primary limitations of these studies include:

Exposure Assessment: The difficulty in accurately quantifying an individual's long-term exposure to specific DBPs like BCA within a complex mixture. researchgate.net

Confounding Factors: Lifestyle and other environmental exposures can influence cancer risk, complicating the interpretation of results.

Mixture Effects: Humans are exposed to numerous DBPs simultaneously, and the observed health effects may be due to the combined action of these chemicals. iarc.frnih.gov

Lack of Specificity: Studies often use surrogates like trihalomethane levels, which may not accurately reflect the concentration of or risk from this compound. researchgate.netacs.org

The carcinogenic potency of haloacetic acids (HAAs) varies depending on the number and type of halogen atoms in the molecule. Generally, brominated HAAs are considered more carcinogenic than their chlorinated counterparts. researchgate.net

Within the dihaloacetic acids (which include two halogen atoms), the carcinogenic potency generally follows this order: Dibromoacetic acid (DBAA) > this compound (BCA) > Dichloroacetic acid (DCAA)

This trend suggests that the presence and number of bromine atoms increase the carcinogenic potential. researchgate.netnih.gov Toxicological assessments have indicated that brominated haloacetic acids are more carcinogenic and are associated with a greater number of attributable cancer cases than trihalomethanes. mdpi.com This comparative potency is a crucial consideration for the risk assessment of drinking water, as the composition of HAAs can differ between water sources.

Gastrointestinal Tumorigenesis (Large Intestine Adenomas)

Genotoxicity and Mutagenicity Research

Induction of DNA Damage (e.g., 8-Hydroxydeoxyguanosine Formation, DNA Strand Breaks)

This compound (BCAA) has been shown to induce DNA damage, a mechanism that may contribute to its toxicological effects. nih.gov Research indicates that BCAA can cause oxidative stress, leading to the formation of DNA adducts and strand breaks. nih.govnih.gov

One of the key markers for oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG). oup.com Studies in male B6C3F1 mice have demonstrated that BCAA administration leads to a significant increase in the 8-OHdG/deoxyguanosine ratios in liver nuclear DNA. nih.govoup.com This effect was observed after both acute oral administration and following exposure through drinking water for several weeks. nih.gov The formation of 8-OHdG by brominated haloacetates like BCAA is suggested to be a potential contributor to their toxicity. oup.com The potency of haloacetates in inducing 8-OHdG formation appears to be linked to their ability to induce thiobarbituric acid-reactive substances, with BCAA being among the more potent inducers. oup.com

In addition to forming oxidative adducts, BCAA has been shown to induce DNA damage in mammalian cells. nih.gov For instance, it caused DNA damage in Chinese hamster ovary (CHO) cells, as measured by the Comet assay. nih.govillinois.edu There is moderate evidence suggesting that the carcinogenicity of BCAA may involve a genotoxic mechanism, partly because it produces 8-hydroxydeoxyguanosine in mouse liver and induces DNA damage in mammalian cells. nih.govca.gov

Table 1: Research Findings on BCAA-Induced DNA Damage

| Endpoint | Test System | Observation | Reference(s) |

|---|---|---|---|

| 8-Hydroxydeoxyguanosine (8-OHdG) Formation | Male B6C3F1 Mice (Liver Nuclear DNA) | Significant increase in 8-OHdG/dG ratios after acute oral administration. | nih.govoup.com |

| 8-Hydroxydeoxyguanosine (8-OHdG) Formation | Male B6C3F1 Mice (Liver Nuclear DNA) | Increased 8-OHdG content after 3-10 weeks of administration in drinking water. | nih.gov |

| DNA Damage (Comet Assay) | Chinese Hamster Ovary (CHO) Cells | Induction of DNA damage. | nih.govillinois.edu |

| General DNA Damage | In Vitro / In Vivo | Bromine-containing haloacetic acids, including BCAA, cause DNA damage (e.g., DNA strand breaks). | nih.gov |

Mutagenic Activity in Bacterial Assays (e.g., Salmonella typhimurium)

This compound has demonstrated mutagenic activity in bacterial assay systems. who.int Multiple studies have reported positive results for BCAA in the Salmonella typhimurium Ames test, specifically in strain TA100. nih.govnih.gov This mutagenic effect was observed both with and without the presence of an external metabolic activation system (S9). nih.govnih.gov However, BCAA was not found to be mutagenic in S. typhimurium strain TA98 or in Escherichia coli strain WP2 uvrA/pKM101, regardless of metabolic activation. nih.govnih.gov

The mutagenicity of BCAA in bacteria is considered part of the evidence supporting a potential genotoxic mechanism for its carcinogenicity. nih.govca.gov It is also noted that glyoxylate (B1226380), a metabolite of BCAA, is mutagenic in several S. typhimurium strains. nih.gov In comparative studies of haloacetic acids, BCAA showed mutagenic activity in the Ames fluctuation test using S. typhimurium strain TA100. oup.com

Table 2: Mutagenicity of this compound in Bacterial Assays

| Assay Type | Bacterial Strain | Metabolic Activation (S9) | Result | Reference(s) |

|---|---|---|---|---|

| Ames Test | Salmonella typhimurium TA100 | With and Without | Positive | nih.govnih.gov |

| Ames Test | Salmonella typhimurium TA98 | With and Without | Negative | nih.govnih.gov |

| Ames Test | Escherichia coli WP2 uvrA/pKM101 | With and Without | Negative | nih.govnih.gov |

| Ames Fluctuation Test | Salmonella typhimurium TA100 | Not specified | Positive | oup.com |

Chromosomal Aberrations and Cytotoxicity in Mammalian Cells

Research into the effects of this compound on mammalian chromosomes has yielded specific findings. In studies using mice exposed to BCAA in drinking water for three months, no significant increases in the frequency of micronucleated erythrocytes were observed in blood samples. nih.gov This indicates that under these conditions, BCAA did not induce chromosomal damage in the bone marrow cells of mice. nih.gov

In vitro studies, however, have established the cytotoxicity and genotoxicity of BCAA in mammalian cell lines. illinois.edu In a comparative analysis of twelve different haloacetic acids, BCAA was evaluated for its chronic cytotoxicity in Chinese hamster ovary (CHO) cells. illinois.eduresearchgate.net The rank order of cytotoxicity placed BCAA as more toxic than chloroacetic acid, bromoiodoacetic acid, trichloroacetic acid, and dichloroacetic acid, but less toxic than several other iodo- and bromo-containing haloacetic acids. illinois.edu The general trend observed was that iodinated haloacetic acids were more cytotoxic than brominated ones, which in turn were more cytotoxic than chlorinated ones. illinois.eduresearchgate.net In terms of genotoxicity in CHO cells, BCAA was found to be genotoxic, ranking higher than bromoiodoacetic acid and chlorodibromoacetic acid, but lower than iodoacetic acid, bromoacetic acid, chloroacetic acid, dibromoacetic acid, diiodoacetic acid, and tribromoacetic acid. illinois.edu

Table 3: Cytotoxicity and Chromosomal Effects of BCAA in Mammalian Cells

| Endpoint | Test System | Observation | Reference(s) |

|---|---|---|---|

| Chromosomal Damage | Mouse Bone Marrow (Micronucleus Test) | No significant increase in micronucleated erythrocytes. | nih.gov |

| Chronic Cytotoxicity | Chinese Hamster Ovary (CHO) Cells | Exhibited moderate cytotoxicity compared to other haloacetic acids. | illinois.eduresearchgate.net |

| Genotoxicity | Chinese Hamster Ovary (CHO) Cells | Induced genomic DNA damage. | illinois.edu |

Reproductive and Developmental Toxicity Assessments

Effects on Male Reproductive System Function and Spermatogenesis

This compound has been identified as a reproductive toxicant in male animal models, affecting multiple aspects of spermatogenesis and fertility. oup.comnih.gov Studies on male Sprague Dawley rats exposed to BCAA showed a range of adverse effects on the reproductive system. nih.gov These included decreased epididymal sperm counts, a reduction in the number of motile sperm, and an increased incidence of sperm with misshapen heads or tail defects. nih.gov

Histopathological examination of the testes revealed impacts on the process of spermiation, which is the release of mature spermatids from the Sertoli cells into the seminiferous tubule lumen. oup.comnih.gov Specifically, an increased incidence of delayed spermiation was observed, characterized by the retention of Step 19 spermatids in later stages of the spermatogenic cycle. oup.comnih.gov Atypical residual bodies in the seminiferous tubules were also noted. nih.gov

In definitive studies, exposure to BCAA significantly decreased the fertility of cauda epididymal sperm, which was evaluated through in utero insemination. oup.comnih.gov The percentages of progressively motile sperm were also significantly reduced. oup.com Furthermore, BCAA exposure altered the morphology of both caput and cauda epididymal sperm. nih.gov Research in adult C57BL/6 mice also demonstrated reproductive toxicity, where BCAA exposure led to a reduction in the mean number of litters per male, the percentage of litters per bred female, and the total number of fetuses per male, particularly during the first 10 days after exposure. nih.govebi.ac.uk These findings in mice are consistent with observations of spermatid retention and atypical residual bodies. nih.gov

Table 4: Effects of this compound on the Male Reproductive System

| Species | Effect | Specific Finding | Reference(s) |

|---|---|---|---|

| Rat | Spermatogenesis | Increased incidence of delayed spermiation; retention of late-stage spermatids. | oup.comnih.govnih.gov |

| Rat | Sperm Parameters | Decreased epididymal sperm counts; decreased sperm motility; increased morphological abnormalities (head and tail). | oup.comnih.gov |

| Rat | Fertility | Reduced fertility of cauda epididymal sperm evaluated by in utero insemination. | oup.comnih.gov |

| Mouse | Fertility | Reduced number of litters per male and total fetuses per male. | nih.govebi.ac.uk |

| Mouse | Spermatogenesis | Disruption of spermatid differentiation, consistent with spermatid retention and atypical residual bodies. | nih.gov |

Impact on Female Reproductive Endpoints and Fertility

Investigations into the effects of this compound on the female reproductive system have identified it as a female reproductive toxicant at certain exposure levels. nih.gov In studies involving female Sprague-Dawley rats, exposure to BCAA in drinking water resulted in adverse reproductive outcomes. who.int A statistically significant decrease in the number of live fetuses per litter and the total number of implants per litter was observed in treated female groups compared to controls. who.int

When data from different groups of treated females were combined, there were notable decreases in live fetuses per litter and total implants per litter. nih.gov Other reproductive outcomes were also adversely affected, though some did not reach statistical significance, potentially due to the number of pregnancies evaluated. who.int These included non-significant increases in post-implantation loss and total resorptions. who.int Despite these effects on pregnancy outcomes, no effects were observed on the mating index or pregnancy index in females cohabited with treated males. who.int Histopathological examination of female rats also revealed an apparent treatment-related increase in renal tubular dilatation/degeneration in one study group. nih.gov

Table 5: Effects of this compound on Female Reproductive Endpoints

| Species | Endpoint | Observation | Reference(s) |

|---|---|---|---|

| Rat | Implantation | Statistically significant decrease in the total number of implants per litter. | who.intnih.gov |

| Rat | Live Fetuses | Statistically significant decrease in the number of live fetuses per litter. | who.intnih.gov |

| Rat | Implantation Loss | Non-significant increase in post-implantation loss and total resorptions. | who.int |

| Rat | Fertility Indices | No significant effects observed on mating index or pregnancy index. | who.int |

Developmental and Teratogenic Outcomes in In Vivo Models

Studies in animal models have investigated the potential for this compound (BCA) to cause developmental and teratogenic effects. Research has primarily focused on rodent models, with significant findings related to reproductive function in both males and females.

In male Sprague-Dawley rats, exposure to this compound has been shown to result in spermatotoxicity. nih.gov Observed effects included decreased counts of epididymal sperm, a reduction in the number of motile sperm, and an increase in sperm with misshapen heads or tail defects. nih.gov Histopathological examinations revealed an increase in atypical residual bodies within the seminiferous tubules and the retention of Step 19 spermatids in later stages of the spermatogenic cycle. nih.gov Furthermore, the fertility of sperm from the cauda epididymis, when assessed through in utero insemination, was found to be reduced in male rats exposed to BCA. nih.gov

In female Sprague-Dawley rats, studies have reported statistically significant decreases in the number of live fetuses per litter and the total number of implants per litter in groups exposed to higher concentrations of BCA in drinking water. who.intnih.gov However, no significant effects were observed on the mating index or pregnancy index in females cohabited with treated males. who.int In a developmental toxicity screen, no teratogenic effects were noted in the heart or brain of female pups. nih.gov

Research on adult-exposed B6C3F1 mice also indicated impacts on reproductive outcomes. ebi.ac.uk During the initial 10 days of mating after exposure, there was a reduction in the mean number of litters per male, the percentage of litters per bred female, and the total number of fetuses per male. ebi.ac.uk These findings suggest that BCA exposure disrupted the differentiation of spermatids. ebi.ac.uk

The following table summarizes key developmental and reproductive findings from in vivo studies.

Table 1: Summary of Developmental and Reproductive Effects of this compound in Animal Models

| Animal Model | Endpoint | Observed Outcome | Citations |

|---|---|---|---|

| Sprague-Dawley Rats (Male) | Epididymal Sperm Count | Decreased | nih.gov |

| Sprague-Dawley Rats (Male) | Sperm Motility | Decreased | nih.govwho.int |

| Sprague-Dawley Rats (Male) | Sperm Morphology | Increased number of defects (misshapen heads, tail defects) | nih.gov |

| Sprague-Dawley Rats (Male) | Testicular Histopathology | Increased atypical residual bodies and spermatid retention | nih.govebi.ac.uk |

| Sprague-Dawley Rats (Male) | Fertility (via in utero insemination) | Reduced | nih.gov |

| Sprague-Dawley Rats (Female) | Live Fetuses per Litter | Decreased | who.intnih.gov |

| Sprague-Dawley Rats (Female) | Implants per Litter | Decreased | who.intnih.gov |

| B6C3F1 Mice (Adult-Exposed) | Reproductive Success | Reduced number of litters and fetuses per male | ebi.ac.uk |

Other Toxicological Endpoints

Immunotoxicity Studies

The immunotoxic potential of this compound has not been extensively characterized. who.int The National Toxicology Program (NTP) has conducted immunotoxicity screenings on several drinking water disinfection by-products. nih.gov Within this program, evaluations of five specific by-products, including a study on dibromoacetic acid, were performed. nih.gov The results for dibromoacetic acid were consistent with an immunotoxic potential. nih.gov However, similar comprehensive immunotoxicity data for this compound from these screening studies are not widely reported, and data gaps in this area have been noted. who.int

Cellular Pathology and Non-neoplastic Lesions in Target Organs

Toxicological studies have identified several target organs for non-neoplastic cellular damage following exposure to this compound, with the liver being a primary site of toxicity. who.intepa.govbrieflands.com

In B6C3F1 mice and F344/N rats, the liver was identified as a principal target organ. nih.govwho.int Observed non-neoplastic lesions and cellular changes included hepatomegaly (enlargement of the liver), accumulation of glycogen, cytomegaly (enlargement of cells), and hepatocellular vacuolization. nih.govwho.int Some research has suggested that the hepatic effects induced by this compound were more prominent than those caused by dibromoacetic acid. who.int However, BCA was not found to be a potent inducer of peroxisome proliferation, a different cellular mechanism. who.int

The kidneys have also been identified as a target of BCA toxicity. epa.gov In a study involving female Sprague-Dawley rats, an apparent treatment-related increase in renal tubular dilatation and degeneration was observed. nih.gov

The testes are another site of histopathological changes. As noted in the context of reproductive toxicity, examinations have revealed the presence of atypical residual bodies and delayed spermiation in male rats. nih.govebi.ac.uk

Table 2: Summary of Non-neoplastic Lesions Associated with this compound Exposure

| Organ | Species | Pathological Finding | Citations |

|---|---|---|---|

| Liver | B6C3F1 Mice, F344/N Rats | Hepatomegaly, Glycogen Accumulation, Cytomegaly | who.int |

| Liver | F344/N Rats, B6C3F1 Mice | Hepatocellular Vacuolization | nih.gov |

| Kidney | Sprague-Dawley Rats (Female) | Renal Tubular Dilatation/Degeneration | nih.gov |

| Testes | Sprague-Dawley Rats | Atypical Residual Bodies, Spermatid Retention | nih.govebi.ac.uk |

Mechanistic Investigations of Bromochloroacetic Acid Toxicity

Oxidative Stress Induction and Its Role in Pathogenesis

A primary mechanism implicated in the toxicity of bromochloroacetic acid is the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. nih.govnih.gov This oxidative assault can lead to cellular damage, including to DNA and lipids, and is considered a contributing factor to the potential health risks associated with BCAA exposure. nih.govnih.gov

Exposure to this compound has been demonstrated to increase the generation of reactive oxygen species, leading to measurable oxidative damage within cells. A key indicator of this is the formation of 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. nih.gov Studies have shown that acute oral administration of BCAA to male B6C3F1 mice resulted in a significant elevation of 8-OHdG levels in liver nuclear DNA. nih.gov Furthermore, longer-term exposure through drinking water also led to increased 8-OHdG content in the liver. nih.gov

In addition to DNA damage, BCAA-induced oxidative stress also manifests as lipid peroxidation, a process where ROS attack lipids in cell membranes, leading to cellular damage. The measurement of thiobarbituric acid-reactive substances is a common method to assess lipid peroxidation. who.int The relative potency for inducing lipid peroxidation and the formation of 8-hydroxydeoxyguanosine adducts in the liver of male B6C3F1 mice was found to be comparable between dibromoacetic acid and this compound. nih.gov These findings collectively indicate that BCAA is a potent inducer of ROS, which in turn causes significant oxidative damage to crucial cellular macromolecules. nih.govwho.int

Table 1: Effects of this compound on Oxidative Stress Markers

| Marker | Effect | Tissue/Model | Reference |

| 8-hydroxydeoxyguanosine (8-OHdG) | Increased | Mouse Liver | nih.gov |

| Lipid Peroxidation | Increased | Mouse Liver | nih.gov |

The cellular antioxidant defense system, which includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is crucial for mitigating the damaging effects of ROS. While direct studies on the specific effects of this compound on these enzymes are limited, research on the related dihaloacetic acid, dichloroacetic acid (DCA), provides insights into the potential impacts.

In studies with DCA, the effects on antioxidant enzymes appear to be dose and duration-dependent. Subacute and subchronic exposure to lower doses of DCA in mice resulted in either a suppression or no significant change in the activities of SOD, CAT, and GPx in the liver. nih.gov However, higher doses administered over a longer period (13 weeks) led to a significant induction of these three enzyme activities. nih.gov This suggests a complex response where the antioxidant defense system may be initially overwhelmed or inhibited, followed by an adaptive induction at higher or more prolonged exposures. Another related compound, trichloroacetic acid (TCA), has been shown to increase SOD and CAT activities while suppressing GPx activity. nih.gov Given that BCAA induces oxidative stress, it is plausible that it similarly modulates the activity of these key antioxidant enzymes, though further specific research is needed.

Table 2: Effects of Related Haloacetic Acids on Antioxidant Enzyme Activities in Mouse Liver

| Compound | Duration | Dose | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Reference |

| Dichloroacetic Acid (DCA) | 4 & 13 weeks | Low | Suppression or No Change | Suppression or No Change | Suppression or No Change | nih.gov |

| Dichloroacetic Acid (DCA) | 13 weeks | High | Induction | Induction | Induction | nih.gov |

| Trichloroacetic Acid (TCA) | 4 & 13 weeks | Various | Increase | Increase | Suppression | nih.gov |

| Note: This table presents data for compounds structurally related to this compound to provide context on potential mechanisms. |

Assessment of Reactive Oxygen Species Generation

Enzyme Inhibition and Metabolic Perturbations

This compound can directly interfere with cellular function by inhibiting key enzymes, leading to significant disruptions in metabolic pathways. This inhibition is a critical aspect of its toxicity, affecting pathways involved in detoxification, amino acid metabolism, and energy production.

One of the most well-characterized molecular targets of this compound is the enzyme Glutathione S-transferase-zeta (GST-zeta). nih.govnih.gov BCAA acts as a mechanism-based inhibitor of GST-zeta, meaning the enzyme itself metabolizes BCAA into a reactive intermediate that then inactivates the enzyme. nih.gov The biotransformation of dihaloacetates like BCAA to glyoxylate (B1226380) is a glutathione-dependent process catalyzed by GST-zeta. nih.govnih.gov During this process, an intermediate is formed that can covalently bind to a nucleophilic site on the enzyme, leading to its irreversible inactivation. nih.govoup.com Recovery of enzyme activity requires the de novo synthesis of the protein. nih.gov

The inhibition of GST-zeta by BCAA is stereospecific. This compound has a chiral center and exists as two stereoisomers, (+) and (-)-BCAA. Studies in male F344 rats have shown that the elimination half-life of (-)-BCAA is approximately six times shorter than that of (+)-BCAA, indicating a much faster rate of metabolism for the (-)-stereoisomer by GST-zeta. nih.gov This suggests that (-)-BCAA is a better substrate for the enzyme.

Table 3: Stereospecific Elimination of this compound Stereoisomers in Male F344 Rats

| Stereoisomer | Elimination Half-life (hours) | Relative Rate of GST-zeta Catalyzed Metabolism | Reference |

| (+)-Bromochloroacetate | ~0.40 | Slower | nih.gov |

| (-)-Bromochloroacetate | ~0.07 | Faster | nih.gov |

The inhibition of GST-zeta by this compound has significant downstream metabolic consequences due to the enzyme's dual role in cellular metabolism. GST-zeta is identical to maleylacetoacetate isomerase, an enzyme that catalyzes the penultimate step in the degradation pathway of the amino acid tyrosine. nih.govnih.gov This pathway is essential for breaking down excess tyrosine into fumarate (B1241708) and acetoacetate, which can then enter central energy-producing pathways.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate energy. Inhibition of GAPDH can disrupt cellular energy homeostasis. acs.orgnih.gov Studies comparing different classes of haloacetic acids have shown that mono-haloacetic acids are potent inhibitors of GAPDH. acs.orgnih.govnih.gov

In contrast, di-haloacetic acids, the class to which this compound belongs, are considered weaker inhibitors of GAPDH. acs.orgnih.govresearchgate.net While they do exhibit some inhibitory effect, it is significantly less pronounced than that of their mono-halogenated counterparts. acs.orgscience.gov Therefore, while the inhibition of GAPDH may contribute to the toxic effects of BCAA, it is likely a less dominant mechanism compared to the potent inhibition of GST-zeta and the subsequent disruption of tyrosine metabolism. acs.orgnih.gov

Molecular and Cellular Mechanisms of Action

Gene Expression Alterations (e.g., Cell Communication, Adhesion, Cell Cycle Control, Proliferation, Metabolism, Signal Transduction, Stress Response)

Exposure to this compound (BCA) has been shown to induce significant alterations in gene expression across a variety of biological processes. nih.govnih.gov Studies in male mice administered BCA by gavage revealed dose-responsive changes in the expression of numerous genes involved in critical cellular functions. nih.govnih.gov Microarray analyses of testicular tissue from mice exposed to BCA identified 40 differentially expressed genes. nih.gov These affected genes are integral to processes including cell communication and adhesion, cell cycle control and proliferation, metabolism, signal transduction, and stress response. nih.govebi.ac.uk

The observed modulation of gene expression, particularly in Sertoli cells and spermatids, provides insight into the potential mechanisms underlying BCA's toxicity. nih.govebi.ac.uk For instance, the disruption of genes controlling the cell cycle and proliferation can interfere with normal tissue development and homeostasis. tandfonline.complos.org Similarly, alterations in genes related to cell communication and adhesion may impact tissue structure and intercellular signaling. rupress.org Changes in metabolic gene expression can disrupt cellular energy production and biosynthetic pathways, while altered signal transduction pathways can lead to inappropriate cellular responses. scispace.complos.org The induction of stress response genes indicates that cells are actively attempting to counteract the damage induced by BCA. researchgate.netacs.org

Table 1: Biological Processes Affected by this compound (BCA) Induced Gene Expression Changes

| Biological Process | Summary of Findings | Source Index |

|---|---|---|

| Cell Communication & Adhesion | BCA exposure altered the expression of genes involved in how cells interact and bind to each other. nih.govnih.gov | nih.govnih.gov |

| Cell Cycle Control & Proliferation | Dose-responsive changes in genes that regulate cell division and growth were observed. nih.govnih.govebi.ac.uk | nih.govnih.govebi.ac.uk |

| Metabolism | Expression of genes controlling metabolic pathways was significantly modulated following BCA treatment. nih.govnih.gov | nih.govnih.gov |

| Signal Transduction | BCA was found to affect genes involved in the pathways that transmit signals within and between cells. nih.govnih.govebi.ac.uk | nih.govnih.govebi.ac.uk |

| Stress Response | An upregulation of genes associated with cellular stress responses was noted, indicating an attempt to mitigate toxicity. nih.govnih.gov | nih.govnih.gov |

| Spermatogenesis & Male Fertility | A number of genes critical for sperm development and male reproductive health were differentially expressed. nih.gov | nih.gov |

These findings collectively suggest that BCA's toxicity is mediated, at least in part, by its ability to broadly disrupt the transcriptional regulation of key cellular pathways.

DNA Adduct Formation and Repair Mechanisms

A significant mechanism of this compound toxicity involves the induction of oxidative stress, leading to DNA damage. nih.govnih.gov This oxidative stress can result in the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. re-place.be One of the most commonly measured markers of oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8-OHdG) adducts. nih.govwho.int

Studies have demonstrated that both acute and repeated exposure to BCA increases the levels of 8-OHdG in the liver nuclear DNA of male B6C3F1 mice. nih.gov A single oral administration of BCA led to a significant increase in 8-OHdG/deoxyguanosine ratios in liver DNA. nih.gov Similarly, administration of BCA in drinking water for several weeks resulted in elevated 8-OHdG content. nih.gov The relative potency of BCA in inducing the formation of 8-OHdG adducts is comparable to that of dibromoacetic acid and greater than dichloroacetic acid or trichloroacetic acid. nih.gov This DNA damage from oxidative stress is considered a potential contributor to the hepatocarcinogenicity of BCA. nih.govnih.gov

The genotoxic nature of BCA is further supported by findings that it induces DNA damage in Chinese hamster ovary cells, as measured by the Comet assay. nih.gov While the formation of DNA adducts is a critical initiating event in chemical carcinogenesis, cells possess complex DNA repair mechanisms to counteract this damage. iamg.inmdpi.com These pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), are responsible for identifying and removing damaged bases and adducts, thereby maintaining genomic integrity. iamg.inoup.com Although BCA is known to cause DNA damage, the specific responses of these repair pathways to BCA-induced adducts require further detailed investigation. Gene ontology analysis of other haloacetic acids has revealed alterations in genes involved in DNA repair, suggesting that these pathways are activated in response to this class of compounds. researchgate.net

Stereoisomer-Specific Metabolic Pathways and Toxicological Implications

This compound possesses an asymmetric carbon atom, meaning it exists as two non-superimposable mirror images, or stereoisomers: (+)-BCA and (-)-BCA. nih.gov Research has revealed significant differences in the metabolic pathways and toxicokinetics of these two stereoisomers, which has important toxicological implications. nih.govnih.gov

The primary pathway for the biotransformation of dihaloacetates like BCA to glyoxylate is catalyzed by the enzyme glutathione S-transferase-zeta (GST-zeta) in the liver cytosol. nih.govwho.int This metabolic process is stereospecific. Studies in male F344 rats have shown that the elimination half-life of (-)-BCA is substantially shorter than that of (+)-BCA, indicating a much faster rate of metabolism for the (-) stereoisomer. nih.govnih.gov In vitro metabolism experiments confirmed that the intrinsic metabolic clearance of (-)-BCA was significantly higher than that of (+)-BCA in naive rat cytosol. nih.gov

The critical role of GST-zeta in this stereospecific metabolism was highlighted in experiments where rats were pre-treated with dichloroacetate (B87207) to deplete GST-zeta activity. nih.govnih.gov In these GST-zeta-depleted rats, the stereospecific elimination of BCA was lost; the elimination half-life of (-)-BCA increased dramatically to become similar to that of the (+)-BCA isomer. nih.govnih.gov This demonstrates that GST-zeta preferentially metabolizes the (-)-BCA enantiomer. nih.gov

Interestingly, the metabolism of (+)-BCA appears to be less affected by GST-zeta depletion. nih.gov It has been suggested that another glutathione-dependent isoenzyme, one that is not inactivated by dihaloacetates, may contribute to the metabolism of the (+)-BCA stereoisomer, albeit to a minor extent. nih.gov The differential metabolism of BCA stereoisomers means that exposure to a racemic mixture (an equal amount of both enantiomers) could lead to different internal concentrations and potentially different toxicological effects from each isomer. acs.org

Table 2: Comparison of Elimination Half-Life for this compound (BCA) Stereoisomers in Male F344 Rats

| Stereoisomer | Condition | Elimination Half-Life (hours) | Source Index |

|---|---|---|---|

| (-)-BCA | Naive Rats | 0.07 | nih.gov |

| (+)-BCA | Naive Rats | 0.40 | nih.gov |

| (-)-BCA | GST-zeta-depleted Rats | ~0.4 | nih.gov |

| (+)-BCA | GST-zeta-depleted Rats | ~0.4 | nih.gov |

Analytical Methodologies and Exposure Assessment Research

Advanced Analytical Techniques for Bromochloroacetic Acid Quantification

The accurate quantification of this compound (BCAA), a disinfection byproduct found in drinking water, is crucial for exposure assessment and regulatory monitoring. Various sophisticated analytical methods have been developed and refined for this purpose, each with distinct principles, advantages, and applications.

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and widely used technique for the analysis of haloacetic acids (HAAs), including this compound. gcms.czthermofisher.com The United States Environmental Protection Agency (US EPA) has standardized this approach in methods such as EPA Method 552.1, 552.2, and 552.3. thermofisher.comregulations.govlcms.cz

The fundamental principle of the GC-ECD method involves several key steps. epa.gov First, the water sample is acidified to a low pH (typically ≤0.5) to convert the haloacetate anions into their undissociated acidic forms. epa.gov This is followed by a liquid-liquid extraction (LLE) step, where an organic solvent like methyl tert-butyl ether (MTBE) is used to transfer the HAAs from the aqueous phase to the organic phase. scispace.com Because HAAs are not volatile enough for direct GC analysis, a derivatization step is required. thermofisher.comnih.gov This is commonly achieved by esterification with acidic methanol (B129727), which converts the HAAs into their more volatile methyl esters. epa.gov The resulting extract containing the methylated analytes is then injected into the gas chromatograph. Separation occurs in a capillary column, and the highly electronegative halogen atoms (bromine and chlorine) in the BCAA methyl ester allow for highly sensitive detection by the ECD. gcms.cz

The ECD is particularly suited for halogenated compounds, providing excellent sensitivity and allowing for the detection of BCAA at very low concentrations. gcms.cz Method detection limits (MDLs) for BCAA using GC-ECD have been reported to be as low as 0.016 µg/L to 0.04 µg/L. nih.goviarc.frwho.int Despite its sensitivity, GC-ECD analysis can be susceptible to interferences from other co-extracted compounds or from the sample matrix itself. edfhelpdesk.com For instance, high concentrations of sulfate (B86663) in the water can reduce analyte recovery. edfhelpdesk.com

A more modern and increasingly preferred alternative to GC-ECD is ion chromatography coupled with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS). thermofisher.com This powerful technique, outlined in methods like US EPA Method 557, offers several significant advantages, most notably the elimination of the need for sample extraction and chemical derivatization. thermofisher.comlcms.czthermofisher.com

In this method, a water sample is typically injected directly into the ion chromatograph after the addition of internal standards. An ion exchange column separates the haloacetic acids from common anions found in drinking water, such as chloride, sulfate, and carbonate, which can be diverted to waste to prevent them from entering the mass spectrometer. thermofisher.com The separated analytes then enter the ESI source, where they are ionized. Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity by monitoring specific mass-to-charge (m/z) transitions for each analyte. This high degree of specificity significantly reduces matrix interference effects that can be a challenge in GC-ECD methods. thermofisher.com

IC-ESI-MS/MS allows for the simultaneous analysis of all nine HAAs, along with other disinfection byproducts like bromate, in a single run. lcms.czpragolab.cz The detection limits are comparable to or even lower than those of GC-ECD methods, with reported limits for BCAA around 0.11 µg/L. nih.goviarc.fr The direct injection approach dramatically reduces sample preparation time and labor, making it a more efficient and high-throughput option for water analysis laboratories. thermofisher.comthermofisher.com

Sample preparation is a critical step that dictates the accuracy and reliability of BCAA quantification. The strategy employed depends heavily on the chosen analytical instrument.

For GC-ECD Analysis: The multi-step process is essential for isolating and preparing BCAA for analysis. thermofisher.com

Preservation: Samples are collected in amber glass vials to prevent photodegradation and are treated with a quenching agent, typically ammonium (B1175870) chloride, to stop any further formation of disinfection byproducts by reacting with residual chlorine. weber.hu Samples are then stored at 4°C.

Extraction: The most common technique is liquid-liquid extraction (LLE). After acidifying the sample to a pH below 0.5, it is vigorously shaken with an immiscible organic solvent, usually MTBE, to partition the HAAs into the solvent layer. epa.govanchem.pl An alternative is solid-phase extraction (SPE), where the sample is passed through a cartridge containing an anion exchange resin that retains the HAAs. weber.huchromatographyonline.com

Derivatization: This is a mandatory step to increase the volatility of the HAAs. The standard procedure involves adding acidic methanol (e.g., 10% sulfuric acid in methanol) to the extract and heating the mixture (e.g., at 50°C for 2 hours) to convert the acids to their corresponding methyl esters. epa.govscispace.com

Neutralization: After esterification, the acidic extract is neutralized, often by back-extraction with a saturated sodium bicarbonate solution, before it is ready for injection into the GC.

For IC-ESI-MS/MS Analysis: The primary advantage of this method is its minimal sample preparation. thermofisher.com

Preservation: Similar to GC methods, samples are preserved with ammonium chloride.

Direct Injection: In most cases, the water sample only needs to be filtered and spiked with an isotopically labeled internal standard before being injected directly into the IC system. nih.gov This "dilute-and-shoot" approach bypasses the time-consuming extraction and derivatization steps required for GC analysis. thermofisher.com

Research continues to focus on developing faster, more sensitive, and more efficient methods for HAA analysis to meet the growing demands of water quality monitoring.

One area of development is the enhancement of LC-MS techniques. A method using large-volume injection (200 μL) with liquid chromatography coupled to negative electrospray ionization-high resolution mass spectrometry (LVI-LC-ESI-HRMS) has been developed for the analysis of 13 HAAs. rsc.orgrsc.org This approach offers high throughput due to minimal sample handling and a short analysis time of 16 minutes, allowing for the quantification of HAAs at sub-microgram per liter levels. rsc.orgrsc.org

Improvements in ion chromatography are also contributing to higher throughput. The development of new IC columns, such as the Dionex IonPac AS31, has reduced run times for EPA Method 557 from nearly an hour to around 35 minutes, a 39% reduction in analysis time. thermofisher.comthermofisher.com This allows laboratories to significantly increase their sample throughput. thermofisher.com

Other microextraction techniques have been explored to improve upon traditional LLE for GC-based methods. Dispersive liquid-liquid microextraction (DLLME) followed by GC-MS analysis has been developed as a fast and efficient method. nih.gov This technique uses a small amount of extraction solvent dispersed in the water sample, followed by simultaneous derivatization, with the entire preparation process completed in as little as 10 minutes. nih.gov Headspace solid-phase microextraction (HS-SPME) coupled with GC-ECD is another novel approach that simplifies sample preparation. researchgate.net

These advancements aim to reduce the use of hazardous solvents, decrease analysis time, and lower the cost per sample, making comprehensive monitoring of BCAA and other disinfection byproducts more feasible for water utilities worldwide. rsc.orgthermofisher.com

Sample Preparation and Derivatization Strategies

Human Exposure Pathways and Levels

The primary route of human exposure to this compound is through the oral ingestion of disinfected drinking water. oregon.gov BCAA is not known to occur naturally and is formed as an unintended byproduct when chlorine, used for water disinfection, reacts with naturally occurring organic matter and bromide ions present in the source water. nih.goviarc.frwho.int

Numerous studies have been conducted globally to quantify the levels of BCAA in municipal drinking water supplies. The concentrations can vary significantly depending on the source water quality (specifically the concentration of bromide and organic precursors), the type of disinfection treatment used, and the season. nih.govwho.int

A nationwide study in the United States from 2000-2002 found BCAA concentrations in finished water samples ranging from 1.3 to 18 μg/L. nih.gov Another US EPA dataset showed mean concentrations of 1.47 μg/L in groundwater systems and 3.61 μg/L in surface water systems. nih.govwho.int Studies in other countries have reported similar or sometimes higher values. For example, a survey of 35 Finnish waterworks detected BCAA at concentrations between 0.3 and 19 μg/L. nih.gov

The table below summarizes the concentrations of this compound found in drinking water from various studies.

Table 1: Reported Concentrations of this compound in Drinking Water

| Study Location/Type | Concentration Range (µg/L) | Mean Concentration (µg/L) | Source(s) |

|---|---|---|---|

| USA Nationwide Study (2000-2002) | 1.3 - 18 | Not specified | nih.gov |

| USA (Groundwater Systems) | Not specified | 1.47 | nih.govwho.int |

| USA (Surface Water Systems) | Not specified | 3.61 | nih.govwho.int |

| Finland (35 Waterworks) | 0.3 - 19 | Not specified | nih.gov |

| Canada (Québec City area) | Not specified | 25.3 - 115.2 (total of 9 HAAs) | nih.gov |

| Netherlands (20 drinking-waters) | Found in all samples | Not specified | who.int |

Note: The study in Québec City reported the mean concentration for a total of nine haloacetic acids, not just this compound.

Based on these measured concentrations, dietary exposure for a standard 60-kg adult is estimated to range from 0.02 to 0.08 μg/kg of body weight per day for average concentrations, and up to 0.1–0.6 μg/kg of body weight per day based on high observed concentrations. nih.gov While BCAA is not currently one of the five haloacetic acids (HAA5) regulated with a combined maximum contaminant level (MCL) of 60 µg/L by the US EPA, its presence is widely monitored due to potential health concerns. nih.govnih.gov

Evaluation of Dermal and Inhalation Exposure Routes (e.g., Bathing, Showering)

This compound (BCAA) is a disinfection byproduct (DBP) that occurs in household water distribution systems, and consequently, in water used for showering and bathing. nih.gov It has also been detected in the water of public swimming pools. nih.goviarc.fr This has led to research evaluating the significance of dermal contact and inhalation as potential routes of human exposure.